Plixorafenib

Content Navigation

CAS Number

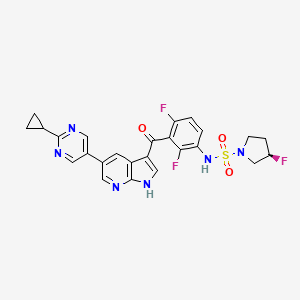

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Plixorafenib (PLX8394) is a next-generation small-molecule BRAF inhibitor designed specifically as a "paradox breaker." It exhibits in vitro affinity with IC50 values of 3.8 nM for BRAF V600E, 14 nM for wild-type BRAF, and 23 nM for CRAF . Unlike first-generation compounds, Plixorafenib functions by selectively disrupting BRAF homo- and heterodimers, effectively neutralizing the kinase without triggering secondary signaling cascades[1]. For procurement and laboratory selection, this compound is essential for research involving complex co-mutations, acquired resistance models, and advanced formulation development where primary target suppression must be decoupled from off-target pathway reactivation.

Research Fit

Substituting Plixorafenib with first-generation BRAF inhibitors like vemurafenib or dabrafenib introduces severe confounding variables in wild-type BRAF or upstream RAS-mutated models. First-generation agents are monomer-selective; when they bind to one RAF protomer in these cells, they induce negative cooperativity that transactivates the unbound protomer, causing a paradoxical surge in MEK/ERK signaling [1]. This means that using an older in-class substitute can artificially stimulate cellular proliferation rather than inhibit it [2]. Plixorafenib specifically interacts with the Leucine 505 residue at the RAF dimer interface, acting as a dimer-breaker to ensure direct pathway suppression, making it non-interchangeable for accurate MAPK pathway modeling.

Substitution Risk

References

- [1] Oncotarget. 'Paradox breaker BRAF inhibitors have comparable potency and MAPK pathway reactivation to encorafenib in BRAF mutant colorectal cancer.'

- [2] BMC Cancer. 'PLX8394, a new generation BRAF inhibitor, selectively inhibits BRAF in colonic adenocarcinoma cells and prevents paradoxical MAPK pathway activation.'

Target Potency and Selectivity

In cell-free kinase assays, Plixorafenib demonstrates greater binding affinity to the BRAF V600E mutation compared to the first-generation benchmark, vemurafenib. Plixorafenib achieves an IC50 of 3.8 nM for BRAF V600E, whereas vemurafenib typically requires ~31 nM to achieve the same level of inhibition . Furthermore, Plixorafenib maintains tight control over wild-type BRAF (IC50 = 14 nM) and CRAF (IC50 = 23 nM) .

| Evidence Dimension | Kinase Inhibition (IC50) |

| Target Compound Data | Plixorafenib: 3.8 nM (BRAF V600E) |

| Comparator Or Baseline | Vemurafenib: ~31 nM (BRAF V600E) |

| Quantified Difference | ~8-fold greater potency for Plixorafenib |

| Conditions | Cell-free enzymatic kinase assay |

Enables researchers to utilize lower dosing regimens in preclinical models, minimizing off-target toxicity while maintaining robust target suppression.

Vemurafenib: Highest induction

Dabrafenib: Intermediate

Encorafenib: Reduced

Paradoxical MAPK Activation Abrogation

The defining procurement advantage of Plixorafenib is its lack of paradoxical pathway activation. In BRAF wild-type / KRAS mutant colorectal cancer cell lines (e.g., LM-COL-1), treatment with 1 μM vemurafenib induces a 160.2 ± 18.0% increase in pERK levels, artificially driving the pathway [1]. In stark contrast, Plixorafenib at the same 1 μM concentration exerts minimal to no paradoxical effect on pERK or pMEK levels [1].

| Evidence Dimension | Paradoxical pERK Activation |

| Target Compound Data | Plixorafenib: Minimal effect / no significant increase |

| Comparator Or Baseline | Vemurafenib: 160.2 ± 18.0% increase in pERK |

| Quantified Difference | Complete abrogation of the >1.5-fold paradoxical signaling surge |

| Conditions | LM-COL-1 (BRAF wt / KRAS G12D) cells treated at 1 μM for downstream western blot analysis |

Crucial for accurately modeling RAS-mutated or BRAF wild-type cancers without artificially stimulating tumor growth via off-target transactivation.

Vemurafenib: ineffective

p61BRAF V600E found in ~32% of vemurafenib-resistant patients

Resistance Driven by Splice Variants

Melanoma models that develop resistance to vemurafenib often do so by expressing BRAF V600E splice variants. In vemurafenib-resistant cellular models (e.g., PRT #3 and PRT #4), the vemurafenib tool compound PLX4720 exhibits a severely degraded IC50 of approximately 5 μM[1]. Plixorafenib, acting as a dimer-breaker, retains high efficacy in these exact same resistant lines, demonstrating an IC50 of ~5 nM [1].

| Evidence Dimension | Cell Viability (IC50) in Resistant Models |

| Target Compound Data | Plixorafenib: ~5 nM |

| Comparator Or Baseline | PLX4720 (Vemurafenib analog): ~5000 nM (5 μM) |

| Quantified Difference | ~1000-fold greater potency in splice-variant resistant cells |

| Conditions | Growth assays in vemurafenib-resistant melanoma cells expressing mutant BRAF splice variants |

Provides a reliable, potent chemical probe for laboratories specifically investigating mechanisms to overcome acquired resistance to first-generation RAF inhibitors.

Approved inhibitors: limited/no established benefit in these groups

In Vivo Formulation Requirements

Plixorafenib exhibits low inherent aqueous solubility, which dictates specific formulation strategies for in vivo procurement and study design. While insoluble in standard aqueous buffers, it achieves a stable, clear 2 mg/mL working solution when formulated in a co-solvent mixture of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline. For oral gavage at high doses (e.g., 150 mg/kg/d), it is successfully processed in 20% PEG 400, 5% TPGS, and 75% water .

| Evidence Dimension | In Vivo Vehicle Compatibility |

| Target Compound Data | Plixorafenib: Soluble at 2 mg/mL in specific co-solvent mixtures |

| Comparator Or Baseline | Standard aqueous buffers (Insoluble) |

| Quantified Difference | Requires specific excipients (PEG, TPGS, Tween) to achieve functional in vivo exposure |

| Conditions | Preclinical formulation preparation for oral or systemic administration |

Allows procurement teams and pharmacologists to preemptively source necessary excipients (like TPGS and PEG300) to avoid precipitation and ensure reproducible dosing.

Dabrafenib: induced MAPK activation & increased proliferation

First-gen inhibitors: 50–70% emergence of NRAS/MEK mutations

Acquired Resistance Modeling in Melanoma

Because Plixorafenib retains ~5 nM potency against BRAF V600E splice variants where first-generation inhibitors fail (IC50 ~5 μM), it is a highly suitable compound for laboratories studying dimer-driven acquired resistance [1].

CRC Co-mutation Studies

In models featuring BRAF wild-type and KRAS mutations, Plixorafenib is required to accurately evaluate MAPK suppression, as it avoids the >1.5-fold paradoxical pERK hyperactivation caused by vemurafenib [2].

Advanced Formulation Development

Due to its low aqueous solubility and reliance on specific excipients like TPGS or PEG300 for in vivo dosing, Plixorafenib serves as an excellent, clinically relevant active pharmaceutical ingredient (API) for testing novel polymeric or micellar drug delivery systems .

Application Fit Matrix

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Wikipedia

2: Basile KJ, Le K, Hartsough EJ, Aplin AE. Inhibition of mutant BRAF splice variant signaling by next-generation, selective RAF inhibitors. Pigment Cell Melanoma Res. 2014 May;27(3):479-84. doi: 10.1111/pcmr.12218. Epub 2014 Feb 10. PubMed PMID: 24422853; PubMed Central PMCID: PMC3988223.

3: Choi J, Landrette SF, Wang T, Evans P, Bacchiocchi A, Bjornson R, Cheng E, Stiegler AL, Gathiaka S, Acevedo O, Boggon TJ, Krauthammer M, Halaban R, Xu T. Identification of PLX4032-resistance mechanisms and implications for novel RAF inhibitors. Pigment Cell Melanoma Res. 2014 Mar;27(2):253-62. doi: 10.1111/pcmr.12197. Epub 2014 Jan 6. PubMed PMID: 24283590; PubMed Central PMCID: PMC4065135.

Explore Compound Types